PROTAC IRAK4 degrader-4
CAS No.:
Cat. No.: VC16029439
Molecular Formula: C41H38F3N11O10
Molecular Weight: 901.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H38F3N11O10 |
|---|---|
| Molecular Weight | 901.8 g/mol |
| IUPAC Name | N-[3-carbamoyl-1-[4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C41H38F3N11O10/c42-41(43,44)21-49-30-18-23(10-11-47-30)38-51-28(20-65-38)36(59)50-27-19-54(53-33(27)34(45)57)24-6-4-22(5-7-24)35(58)48-13-15-64-17-16-63-14-12-46-26-3-1-2-25-32(26)40(62)55(39(25)61)29-8-9-31(56)52-37(29)60/h1-7,10-11,18-20,29,46H,8-9,12-17,21H2,(H2,45,57)(H,47,49)(H,48,58)(H,50,59)(H,52,56,60) |
| Standard InChI Key | LFOAFZGTRKLOHG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |
Introduction
Chemical and Structural Characteristics of PROTAC IRAK4 Degrader-4
Molecular Composition and Synthesis
PROTAC IRAK4 degrader-4 (CAS 2360528-45-4) is a bifunctional small molecule with the chemical formula . Its structure integrates three critical components:
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IRAK4 inhibitor moiety: Derived from a potent kinase inhibitor (compound 1) with an IC of 70 nM against IRAK4 .
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CRBN E3 ligase ligand: Pomalidomide, which recruits the cereblon ubiquitin ligase complex.
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PEG2 linker: A polyethylene glycol spacer connecting the two ligands, optimized for ternary complex formation .
The synthesis involves coupling the IRAK4-targeting moiety (acid 12) with pomalidomide-derived amines (15a–i) using EDCI/HOBt-mediated amidation. Molecular docking studies confirmed that the 2,2-dimethylpentanoate group of the IRAK4 inhibitor optimally positions the linker without disrupting target binding .
Table 1: Physicochemical Properties of PROTAC IRAK4 Degrader-4
| Property | Value |
|---|---|
| Molecular Weight | 901.8 g/mol |
| Formula | |
| CAS Number | 2360528-45-4 |
| Predicted Density | 1.60 g/cm³ |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Structural Optimization for Degradation Efficacy
Initial PROTAC candidates (2–8) with shorter linkers failed to degrade IRAK4 in OCI-LY10 and TMD8 cells, likely due to insufficient ternary complex stability. Compound 9 (PROTAC IRAK4 degrader-4), featuring a PEG2 linker, achieved >80% IRAK4 degradation at 1 μM in both cell lines . The linker length critically influences:
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Binding kinetics: Longer linkers facilitate simultaneous engagement of IRAK4 and CRBN.
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Proteasome recruitment: Optimal spacing ensures efficient ubiquitination and degradation .
Mechanism of Action: Dual Inhibition of Kinase and Scaffolding Functions
Proteasomal Degradation Pathway
PROTAC IRAK4 degrader-4 operates via a three-step mechanism:
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Target binding: The IRAK4 inhibitor moiety binds the kinase domain with high affinity ( ≈ 10 nM) .
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E3 ligase recruitment: Pomalidomide recruits CRBN, forming an IRAK4-PROTAC-CRBN ternary complex.
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Ubiquitination and degradation: The complex catalyzes polyubiquitination of IRAK4, marking it for proteasomal destruction .
Figure 1: Mechanism of IRAK4 Degradation by PROTAC IRAK4 Degrader-4
Key steps in the degradation pathway facilitated by PROTAC IRAK4 degrader-4 .
Validation of Degradation Specificity
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Proteasome dependence: Pretreatment with MG-132 (1 μM), a proteasome inhibitor, abolished IRAK4 degradation in OCI-LY10 cells .
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Competitive inhibition: Excess pomalidomide (10 μM) or parent compound 1 (10 μM) blocked degradation, confirming CRBN and IRAK4 binding requirements .
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Scaffold function disruption: Degradation eliminates IRAK4’s role in MYD88-mediated NF-κB activation, critical in DLBCL pathogenesis .
Preclinical Efficacy in MYD88-Mutant DLBCL Models
In Vitro Degradation and Signaling Inhibition
In OCI-LY10 (MYD88 L265P) cells:
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Dose-dependent degradation: DC (50% degradation concentration) of 0.3 μM at 24 hours .
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NF-κB suppression: Reduced phospho-IκBα levels by 70% at 1 μM .
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Antiproliferative activity: IC = 4.6 μM vs. >50 μM for kinase inhibitor 1 .
Table 2: Comparative Efficacy in DLBCL Cell Lines
| Cell Line | IRAK4 DC (μM) | NF-κB Inhibition (%) | IC (μM) |
|---|---|---|---|
| OCI-LY10 | 0.3 | 70 | 4.6 |
| TMD8 | 0.5 | 65 | 7.6 |
Selectivity and Off-Target Profiling
PROTAC IRAK4 degrader-4 showed minimal activity in MYD88 wild-type cells (IC > 50 μM), underscoring selectivity for mutant-driven malignancies . Proteomic analyses are pending to confirm absence of off-target degradation .
Advantages Over Traditional Kinase Inhibitors
Dual Functional Inhibition
While IRAK4 kinase inhibitors (e.g., compound 1) only block enzymatic activity, PROTAC IRAK4 degrader-4 eliminates both:
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Kinase activity: Abrogates phosphorylation of downstream targets like IRAK1.
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Scaffolding function: Disrupts assembly of MYD88-IRAK4 signaling complexes, preventing NF-κB activation .
Enhanced Antiproliferative Effects
In head-to-head comparisons:
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OCI-LY10 viability: 20% survival with PROTAC vs. 80% with inhibitor 1 at 10 μM .
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TMD8 apoptosis: 45% Annexin V+ cells with PROTAC vs. 5% with inhibitor 1 .
Therapeutic Implications and Future Directions
Clinical Development Challenges
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Pharmacokinetics: Optimizing oral bioavailability and brain penetration for CNS lymphomas.
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Resistance mechanisms: Anticipating mutations in IRAK4’s degron or CRBN-PROTAC interface.
Combination Strategies
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